
Epirubicin
Vue d'ensemble
Description
L’épirubicine est un médicament anthracyclinique utilisé principalement en chimiothérapie. C’est un dérivé de la doxorubicine et il est connu pour son efficacité dans le traitement de divers types de cancer, notamment le cancer du sein, le cancer de l’ovaire, le cancer de l’estomac, le cancer du poumon et les lymphomes . L’épirubicine agit en s’intercalant entre les brins d’ADN, ce qui inhibe la synthèse de l’ADN et de l’ARN, conduisant à la mort cellulaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’épirubicine est synthétisée par une série de réactions chimiques à partir de la daunorubicine. L’étape clé implique l’épimérisation du groupe hydroxyle au carbone 4’ de la partie sucre . Ce processus nécessite des conditions de réaction spécifiques, notamment l’utilisation d’acides ou de bases forts pour faciliter l’épimérisation.
Méthodes de production industrielle
La production industrielle de l’épirubicine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement les étapes suivantes :
Épimérisation : Conversion de la daunorubicine en épirubicine par épimérisation.
Purification : Élimination des impuretés et des sous-produits par cristallisation ou chromatographie.
Formulation : Préparation du produit final sous une forme appropriée pour l’administration, telle que des solutions intraveineuses.
Analyse Des Réactions Chimiques
Types de réactions
L’épirubicine subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et d’autres peroxydes.
Principaux produits formés
Produits d’oxydation : 2-hydroxy-8-désacétyl-épirubicine-8-hydroperoxyde, 4-hydroxy-8-désacétyl-épirubicine-8-hydroperoxyde, 8-désacétyl-épirubicine-8-hydroperoxyde et 8-désacétyl-épirubicine.
Produits d’hydrolyse : Épirubicine déglucosaminylée.
Applications de la recherche scientifique
L’épirubicine a un large éventail d’applications de recherche scientifique :
Médecine : Largement utilisé dans les protocoles de chimiothérapie pour divers cancers.
Industrie : Employé dans le développement de systèmes d’administration de médicaments, tels que les formulations liposomales et les systèmes d’administration à base d’hydrogel
Applications De Recherche Scientifique
Efficacy in Cancer Treatment
Epirubicin is primarily indicated for the treatment of several types of cancer, including:
- Breast Cancer : this compound has shown significant efficacy in both early-stage and advanced breast cancer. A study indicated that standard-dose this compound increases the pathological complete response rate in patients undergoing neoadjuvant chemotherapy, making it a valuable option for aggressive breast cancer treatment . Additionally, a randomized trial demonstrated that doubling the dose intensity of this compound monotherapy significantly increased the complete response rate in advanced breast cancer patients .
- Bladder Cancer : this compound is commonly used as a treatment for superficial bladder cancer. It is effective in preventing recurrence post-transurethral resection and has been shown to have a favorable safety profile compared to other chemotherapeutics .
- Non-Small Cell Lung Cancer : Recent developments have introduced multifunctional targeting liposomes carrying this compound, which enhance therapeutic efficacy against non-small cell lung cancer by improving drug delivery and reducing systemic toxicity .
Innovative Therapeutic Strategies
Recent studies have explored innovative applications of this compound beyond traditional chemotherapy:
- Sepsis Treatment : A phase II clinical trial is investigating the use of low-dose this compound as an adjunctive therapy for sepsis and septic shock. The trial aims to assess its safety and potential benefits in reducing organ dysfunction associated with sepsis .
- Nanoparticle Formulations : Research indicates that this compound loaded into engineered nanoparticles can overcome multidrug resistance in breast cancer, enhancing drug retention at tumor sites while minimizing side effects .
Adverse Effects and Safety Profile
While this compound is effective, it is associated with certain adverse effects. A recent analysis identified unexpected adverse drug reactions linked to this compound, such as gait apraxia and hepatic complications . Understanding these risks is crucial for optimizing treatment protocols and patient management.
Case Studies and Clinical Trials
Several clinical trials have provided insights into the effectiveness and safety of this compound:
- In a randomized study comparing this compound with doxorubicin in advanced breast cancer patients, both drugs exhibited similar overall response rates; however, this compound was associated with lower toxicity levels .
- Another study highlighted the role of metformin in enhancing the sensitivity of breast cancer cells to this compound, suggesting potential combination therapies that could improve treatment outcomes .
Pharmacokinetics and Modeling
Recent advancements in pharmacokinetic modeling have enabled better predictions of systemic exposure to this compound. A physiologically based pharmacokinetic model was developed to assess individual organ exposure, which can inform dosing strategies and improve therapeutic efficacy .
Summary Table
Mécanisme D'action
L’épirubicine exerce ses effets par plusieurs mécanismes :
Intercalation de l’ADN : L’épirubicine s’intercale entre les paires de bases de l’ADN, perturbant la synthèse de l’ADN et de l’ARN.
Inhibition de la topoisomérase II : Le composé stabilise le complexe ADN-topoisomérase II, empêchant la religation des brins d’ADN et conduisant à une coupure de l’ADN.
Génération de radicaux libres : L’épirubicine génère des radicaux libres qui causent des dommages oxydatifs aux composants cellulaires, y compris l’ADN.
Effets cytotoxiques : La liaison aux membranes cellulaires et aux protéines plasmatiques contribue à ses effets cytotoxiques.
Comparaison Avec Des Composés Similaires
L’épirubicine est souvent comparée à d’autres anthracyclines, telles que la doxorubicine, la daunorubicine et l’idarubicine :
Idarubicine : Une autre anthracycline avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes.
Les caractéristiques structurales uniques et le profil pharmacocinétique de l’épirubicine en font une option précieuse dans les protocoles de chimiothérapie, en particulier pour les patients qui peuvent ne pas tolérer aussi bien d’autres anthracyclines .
Activité Biologique
Epirubicin is a potent anthracycline antibiotic used primarily in cancer chemotherapy. Its biological activity is characterized by its ability to inhibit DNA and RNA synthesis, interfere with cellular processes, and induce cytotoxic effects on cancer cells. This article provides an overview of the mechanisms of action, clinical efficacy, and recent research findings related to the biological activity of this compound.
This compound exerts its effects through several key mechanisms:
- DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the structure and function of DNA. This process inhibits both DNA replication and transcription.
- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved. This action leads to the accumulation of DNA breaks, ultimately resulting in cell death.
- Autophagy Induction : Recent studies have shown that this compound can induce autophagy in cancer cells, particularly in triple-negative breast cancer (TNBC) cells. This autophagic response can serve as a prosurvival mechanism, complicating treatment outcomes in resistant cell lines .
Pharmacokinetics
This compound has a high absorption rate (100%) and exhibits a volume of distribution ranging from 21 to 27 L/kg depending on the dosage . The drug binds approximately 77% to plasma proteins and is metabolized primarily in the liver .
Clinical Efficacy
This compound has been extensively studied for its efficacy in various cancers, particularly breast cancer and small-cell lung cancer (SCLC). Key findings from clinical trials include:
- Breast Cancer : In a Phase III trial comparing this compound with doxorubicin, both drugs showed comparable efficacy. The overall response rates were 53.6% for this compound and 56.5% for doxorubicin, indicating that this compound is as effective but with a potentially lower incidence of severe side effects such as cardiotoxicity .
- Small-Cell Lung Cancer : A study involving 40 patients treated with this compound reported a 50% objective response rate, with three patients achieving complete responses. The median survival was noted at 8.3 months .
Case Studies
- This compound in Triple-Negative Breast Cancer : A study found that combining this compound with autophagy inhibitors like hydroxychloroquine significantly reduced tumor growth compared to monotherapy with this compound alone. This suggests that targeting autophagy may enhance the therapeutic effects of this compound in resistant TNBC cases .
- Endothelial Dysfunction : Research indicated that exposure to this compound led to decreased proliferation and viability in human umbilical vein endothelial cells (hUVEC), promoting a senescent phenotype and increasing pro-inflammatory cytokines. These changes may contribute to long-term vascular complications following chemotherapy .
Side Effects
Common side effects associated with this compound treatment include:
- Myelosuppression
- Nausea and vomiting
- Alopecia
- Cardiotoxicity (though generally less than doxorubicin)
In clinical settings, careful monitoring is required to manage these adverse effects effectively.
Summary of Research Findings
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-VTZDEGQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56390-09-1 (hydrochloride) | |
Record name | Epirubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022987 | |
Record name | Epirubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epirubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.18e+00 g/L | |
Record name | Epirubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epirubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Epirubicin has antimitotic and cytotoxic activity. It inhibits nucleic acid (DNA and RNA) and protein synthesis through a number of proposed mechanisms of action: Epirubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. It also interferes with DNA replication and transcription by inhibiting DNA helicase activity., Epirubicin is an anthracycline cytotoxic agent. Although it is known that anthracyclines can interfere with a number of biochemical and biological functions within eukaryotic cells, the precise mechanisms of epirubicin's cytotoxic and/or antiproliferative properties have not been completely elucidated. Epirubicin forms a complex with DNA by intercalation of its planar rings between nucleotide base pairs, with consequent inhibition of nucleic acid (DNA and RNA) and protein synthesis. Such intercalation triggers DNA cleavage by topoisomerase II, resulting in cytocidal activity. Epirubicin also inhibits DNA helicase activity, preventing the enzymatic separation of double-stranded DNA and interfering with replication and transcription. Epirubicin is also involved in oxidation/reduction reactions by generating cytotoxic free radicals. The antiproliferative and cytotoxic activity of epirubicin is thought to result from these or other possible mechanisms., Epirubicin fights cancer through topoisomerase II inhibition, hence producing DNA strand breaks that finally lead to cell apoptosis. But anthracyclines produce free radicals that may explain their adverse effects. Dexrazoxane--an iron chelator--was proven to decrease free radical production and anthracycline cardiotoxicity. In this article, we report the concentrations of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) relative to 2'-deoxyguanosine (dGuo), and comet assay results from a study including 20 cancer patients treated with epirubicin. Plasma concentrations of vitamins A, E, C and carotenoids are also reported. All data were obtained before and immediately after epirubicin infusion. The ratios of 8-Oxo-dGuo to dGuo were measured in leukocyte DNA by HPLC-coulometry after NaI extraction of nucleic acids. Vitamins A and E and carotenoids were measured by HPLC-spectrophotometry. Vitamin C was measured by HPLC-spectrofluorimetry. Median 8-oxo-dGuo/dGuo ratios increased significantly from 0.34 to 0.48 lesions per 100,000 bases while per cent of tail DNA increased from 3.47 to 3.94 after chemotherapy 8-Oxo-dGuo/dGuo and per cent of tail DNA medians remained in the normal range. Only vitamin C decreased significantly from 55.4 to 50.3 microM Decreases in vitamins A, E, lutein and zeaxanthin were not significant, but concentrations were below the lower limit of the normal range both before and after chemotherapy. Only the correlation between comet assay results and vitamin C concentrations was significant (rho =-0.517, p = 0.023). This study shows that cellular DNA is damaged by epirubicin-generated free radicals which produce the mutagenic modified base 8-oxo-dGuo and are responsible for strand breaks. However, strand breaks are created not only by free radicals but also by topoisomerase II inhibition. In a previous study we did not find any significant change in urinary 8-oxo-dGuo excretion after adriamycin treatment. However, 8-oxo-dGuo may have increased at the end of urine collection as DNA repair and subsequent kidney elimination are relatively slow processes. In another study, authors used GC-MS to detect 8-oxo-dGuo in DNA and did not find any change after prolonged adriamycin infusion. Reasons for these apparent discrepancies are discussed. | |
Record name | Epirubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPIRUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
56420-45-2 | |
Record name | Epirubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56420-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epirubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epirubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epirubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIRUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8479ZZ5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPIRUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Epirubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
344.53 °C | |
Record name | Epirubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epirubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.